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For researchers, scientists, and drug development professionals, understanding the genetic
interaction network of key cellular regulators is paramount. This guide provides a
comprehensive comparison of synthetic lethal interactions with mutations in BUR1, a cyclin-
dependent kinase crucial for transcriptional elongation and cell cycle progression in
Saccharomyces cerevisiae. The data presented here is derived from a landmark global genetic
interaction study, offering a quantitative foundation for further investigation and potential
therapeutic targeting.

Abstract

Mutations in the BUR1 gene, encoding a cyclin-dependent kinase, have been shown to be
synthetically lethal with a variety of other gene mutations, revealing critical functional
relationships and cellular pathways. This guide summarizes the significant synthetic lethal
interactions of BURL1 identified through a large-scale Synthetic Genetic Array (SGA) screen.
We present quantitative data for the strongest interactions, detail the experimental protocols for
SGA analysis and validation, and provide visual diagrams of the BURL1 signaling pathway and
experimental workflows to facilitate a deeper understanding of these genetic relationships.

l. Quantitative Analysis of BUR1 Synthetic Lethal
Interactions

The following tables summarize the most significant negative genetic interactions (synthetic
lethal or sick) identified for a BUR1 mutant allele from a comprehensive Synthetic Genetic
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Array (SGA) screen. The data is sourced from the supplementary materials of the study by
Costanzo et al., Science 2016, which mapped a global genetic interaction network in yeast.

A negative genetic interaction score (SGA score) indicates that the double mutant exhibits a
more severe fitness defect than expected from the individual mutants, suggesting a synthetic
lethal or sick relationship. A lower (more negative) score signifies a stronger negative
interaction. The p-value indicates the statistical significance of the observed interaction.

Table 1: Top 20 Negative Genetic Interactions with burl
Allele
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Interacting Gene Gene Description SGA Score p-value

Subunit of the DRB-
sensitivity-inducing
factor (DSIF) complex,
spt5-194 ) ) -0.42 <0.001
involved in
transcription

elongation.

Cyclin-dependent
kinase involved in

ctk1A transcription -0.38 <0.001
elongation and 3'-end

processing.

Subunit of the DRB-
sensitivity-inducing
factor (DSIF) complex,
sSpt4A _ _ -0.35 <0.001
involved in
transcription

elongation.

Vacuole inheritance
vacl7A ] -0.33 < 0.001
protein.

Subunit of TFIIH, a
kinase involved in

kin28-16 S -0.31 < 0.001
transcription initiation

and DNA repair.

Armadillo-repeat
protein involved in

vac8A ) ) -0.29 <0.001
vacuole inheritance

and membrane fusion.
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rtf1A

Component of the
Pafl complex,
involved in
o -0.28
transcription
elongation and

histone modification.

<0.001

paflA

Component of the
Pafl complex,
involved in
o -0.27
transcription
elongation and

histone modification.

<0.001

leolA

Component of the

Pafl complex,

involved in -0.26
transcription

elongation.

<0.001

CctroA

Component of the

Pafl complex,

involved in -0.25
transcription

elongation.

<0.001

cdc73A

Component of the
Pafl complex,
involved in
o -0.24
transcription
elongation and mRNA

export.

<0.001

set2A

Histone
methyltransferase that

_ -0.23
methylates histone H3

at lysine 36.

<0.001

hpriA

Component of the -0.22
THO complex,

<0.001
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involved in
transcription
elongation and mRNA

export.

Component of the
THO complex,
involved in
tho2A o -0.21 <0.001
transcription
elongation and mRNA

export.

Component of the
THO complex,
involved in
mft1A o -0.20 <0.001
transcription
elongation and mRNA

export.

PC4-like transcription
coactivator, involved

sublA in transcription -0.19 < 0.005
initiation and

elongation.

Transcription
dstlA elongation factor -0.18 < 0.005
TFIIS.

E3 ubiquitin ligase
that

brelA o -0.17 < 0.005
monoubiquitinates

histone H2B.

Component of the
Lsm1-7-Patl complex,

Ism1A ) ) -0.16 <0.01
involved in mRNA

decapping and decay.

ccrdA Catalytic subunit of -0.15 <0.01
the Ccr4-Not
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deadenylase complex.

Note: The specific burl allele used in the screen was a temperature-sensitive allele. The SGA
scores and p-values are indicative of the fitness of the double mutants at a semi-permissive
temperature.

Il. Experimental Protocols

The identification of synthetic lethal interactions with BUR1 mutations was primarily achieved
through Synthetic Genetic Array (SGA) analysis, a high-throughput method for systematically
creating double mutants in yeast.

A. Synthetic Genetic Array (SGA) Analysis

Objective: To systematically generate an array of double mutants by crossing a query strain
carrying a burl mutation with an array of deletion mutants for all non-essential genes in yeast
and to score the fitness of the resulting double mutants.

Methodology:

e Query Strain Construction: A query strain of Saccharomyces cerevisiae with a specific burl
allele (e.g., a temperature-sensitive allele) is constructed in a specific genetic background
suitable for SGA (e.g., containing markers for selection).

e Mating: The burl query strain is mated with an ordered array of ~5000 viable haploid
deletion mutants, each corresponding to a single non-essential gene. This is typically
performed on solid medium using a robotic platform to handle the high-density arrays.

» Diploid Selection: The resulting diploid cells, heterozygous for both the burl allele and the
deletion allele, are selected on a medium that selects for the markers present in both parent
strains.

o Sporulation: The diploid cells are then transferred to a medium that induces meiosis and
sporulation, resulting in the formation of haploid spores.

» Haploid Double Mutant Selection: A series of selective plating steps are performed to select
for haploid cells that carry both the burl mutation and the deletion mutation. This involves
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selecting for the appropriate mating type and the markers associated with both mutations.

o Colony Size Measurement and Analysis: The final array of double mutants is grown on solid
medium, and the colony size of each double mutant is quantified using automated image
analysis. The fitness of each double mutant is calculated by normalizing its colony size to
that of control colonies.

e Genetic Interaction Score Calculation: A genetic interaction score (SGA score) is calculated
for each double mutant. This score represents the difference between the observed fitness of
the double mutant and the expected fitness, which is calculated based on the fithess of the
two single mutants. A negative score indicates a synthetic sick or lethal interaction. Statistical
significance (p-value) is also calculated for each interaction.

B. Validation of Synthetic Lethal Interactions: Spot
Assay

Objective: To qualitatively validate the synthetic lethal interactions identified in the high-
throughput SGA screen.

Methodology:

» Strain Construction: Haploid yeast strains carrying the burl mutation, the single gene
deletion of interest, and the double mutation are constructed using standard yeast genetic
techniques. A wild-type strain is used as a control.

e Cell Culture and Serial Dilution: The yeast strains are grown in liquid culture to mid-log
phase. The cultures are then normalized to the same optical density (OD), and a series of
10-fold serial dilutions are prepared.

e Spotting: A small volume (e.g., 5 yL) of each dilution is spotted onto solid agar plates. The
plates may contain standard growth medium or medium with specific stressors (e.g.,
temperature shifts for temperature-sensitive alleles).

¢ Incubation: The plates are incubated at the appropriate temperature for 2-3 days.

e Phenotypic Analysis: The growth of the different strains is visually compared. A synthetic
lethal interaction is confirmed if the double mutant shows significantly reduced or no growth
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compared to the single mutants and the wild-type strain.

lll. Visualizing BUR1's Network and Experimental

Design
A. BUR1 Signaling Pathway

The following diagram illustrates the key known signaling pathway involving BURL1 in the
regulation of cell cycle progression, highlighting its parallel function with the TORC1 pathway.
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» To cite this document: BenchChem. [Unveiling Synthetic Lethal Partners of BUR1: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15542163#synthetic-lethal-interactions-with-burl-
mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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